Eribaxaban

Factor Xa inhibition anticoagulant potency enzyme assay

Source >98% purity Eribaxaban (CAS 536748-46-6), a high-potency, selective Factor Xa inhibitor ideal as a reference compound in thrombosis research. With an IC50 of 0.32 nM, it offers a distinct potency point for comparative SAR studies. Its neutral form at physiological pH makes it a vital tool for investigating ionization state and oral absorption. This research-use-only compound serves as a non-substitutable standard for in vivo thrombosis models.

Molecular Formula C24H22ClFN4O4
Molecular Weight 484.9 g/mol
CAS No. 536748-46-6
Cat. No. B1671049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEribaxaban
CAS536748-46-6
SynonymsN-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidiine-1,2-dicarboxamide
PD 0348292
PD-0348292
PD0348292
Molecular FormulaC24H22ClFN4O4
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCOC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F
InChIInChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1
InChIKeyQQBKAVAGLMGMHI-WIYYLYMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eribaxaban (PD 0348292) Factor Xa Inhibitor for Anticoagulant Research and Thrombosis Studies


Eribaxaban (PD 0348292, CAS 536748-46-6) is an orally active, direct, and selective inhibitor of coagulation factor Xa (FXa). It belongs to the class of pyrrolidine-based small molecules and has been investigated for the prevention and treatment of venous thromboembolism (VTE) [1]. The compound reached Phase 2 clinical development, demonstrating antithrombotic efficacy in preclinical models and in patients undergoing total knee replacement [2], though its development was subsequently discontinued [3].

Why Eribaxaban Cannot Be Substituted with Other Oral Factor Xa Inhibitors Without Compromising Specific Research Outcomes


While several oral factor Xa inhibitors share a common molecular target, their in vitro potency, selectivity profiles, and pharmacokinetic behaviors are not interchangeable. Direct comparative data and cross-study analyses reveal that substitution with agents like rivaroxaban or apixaban would alter key experimental parameters such as FXa inhibition potency , selectivity margins over off-target serine proteases [1], and physicochemical properties affecting absorption [2]. These differences translate to distinct dose-response relationships for VTE prevention and bleeding risk in clinical models [3], making Eribaxaban a non-substitutable reference compound for specific thrombosis studies.

Quantitative Evidence Guide: How Eribaxaban Differs from Rivaroxaban, Apixaban, Edoxaban, and Betrixaban


Factor Xa Inhibitory Potency: Eribaxaban (IC50 = 0.32 nM) vs. Rivaroxaban (IC50 = 0.7 nM)

Eribaxaban demonstrates approximately 2.2-fold higher potency against human factor Xa in cell-free enzymatic assays compared to rivaroxaban. The reported IC50 for Eribaxaban is 0.32 nM , whereas rivaroxaban exhibits an IC50 of 0.7 nM under comparable assay conditions .

Factor Xa inhibition anticoagulant potency enzyme assay

Selectivity Profile: Eribaxaban (>1,000-Fold Selectivity for FXa over Serine Proteases) vs. Rivaroxaban (>10,000-Fold)

Eribaxaban displays >1,000-fold selectivity for factor Xa over a panel of related serine proteases including thrombin, activated protein C, plasmin, tPA, and trypsin . In contrast, rivaroxaban has been reported to exhibit >10,000-fold selectivity for human FXa over the same biologically relevant serine proteases (IC50 >20 μM) . This indicates that rivaroxaban possesses a wider selectivity margin, a potentially important consideration for experiments requiring ultra-high target specificity.

selectivity off-target effects serine proteases

Physicochemical and Absorption Predictor: Eribaxaban Exists in Neutral Form at Physiological pH

Density functional theory (DFT) calculations indicate that at physiological pH (7.4), Eribaxaban exists predominantly in a neutral undissociated form, whereas the related FXa inhibitors fidexaban and tanogitran exist as zwitterionic structures [1]. Neutral species generally exhibit higher passive membrane permeability, suggesting Eribaxaban may possess favorable oral absorption characteristics.

physicochemical properties oral absorption pKa

Clinical Dose-Response for VTE Prevention: Eribaxaban Dose Equivalent to Enoxaparin

In a Phase 2 adaptive-design dose-ranging study of 1,411 patients undergoing total knee replacement, the estimated daily dose of Eribaxaban providing equivalent VTE prevention to enoxaparin 30 mg twice daily was 1.16 mg (95% CI: 0.56–2.41 mg) [1]. Observed VTE frequency ranged from 1.4–37.1% across Eribaxaban doses (0.1–10 mg once daily) compared to 18.1% for enoxaparin. The dose-response relationship for VTE prevention was statistically significant (P < 0.0001).

VTE prophylaxis dose-response clinical efficacy

Favorable Bleeding Risk Profile in Network Meta-Analysis Compared to Rivaroxaban

A network meta-analysis evaluating anticoagulants for thromboprophylaxis after major joint surgery found that betrixaban, dalteparin, warfarin, and Eribaxaban were ideal for preventing major VTE while reducing major/clinically relevant non-major bleeding events. In contrast, rivaroxaban effectively inhibited major VTE but was associated with a high risk of major/clinically relevant non-major bleeding [1].

bleeding risk safety profile thromboprophylaxis

Recommended Research and Industrial Applications for Eribaxaban Based on Its Differentiated Profile


In Vitro Factor Xa Inhibition Assays Requiring Sub-Nanomolar Potency Benchmark

Eribaxaban serves as a high-potency reference inhibitor (IC50 = 0.32 nM) for enzymatic assays, offering a distinct potency point compared to rivaroxaban (IC50 = 0.7 nM). This enables comparative SAR studies to evaluate structural modifications that enhance FXa binding affinity .

Preclinical Thrombosis Models Evaluating Oral Bioavailability and Efficacy

With demonstrated oral bioavailability in canine models (41%) and efficacy in porcine arterial thrombosis models comparable to aspirin plus clopidogrel, Eribaxaban is suitable for in vivo studies requiring orally active FXa inhibition without the need for parenteral administration [1].

Comparative Safety Profiling in Bleeding Risk Models

Based on network meta-analysis findings indicating a favorable bleeding profile compared to rivaroxaban, Eribaxaban is an appropriate reference compound for experimental designs investigating the balance between antithrombotic efficacy and hemorrhagic complications [2].

Physicochemical and ADME Studies of Neutral FXa Inhibitors

Eribaxaban's neutral form at physiological pH distinguishes it from zwitterionic FXa inhibitors like fidexaban, making it a valuable tool for investigating the relationship between ionization state, membrane permeability, and oral absorption [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eribaxaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.